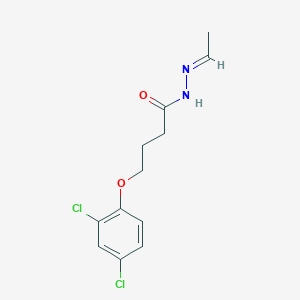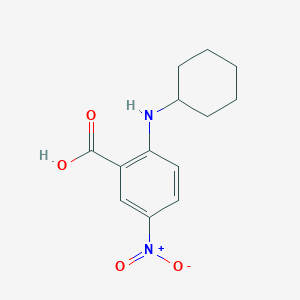
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide, commonly known as DCB, is a synthetic compound that belongs to the family of herbicides. It was first synthesized in 1955 by the German chemist, Fritz Schumann. DCB is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and wheat. In recent years, DCB has gained attention in scientific research due to its potential applications in various fields.
作用機序
DCB acts as a herbicide by inhibiting the biosynthesis of chlorophyll in plants. It does this by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, DCB inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In plants, DCB inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, DCB inhibits the activity of histone deacetylase, leading to the inhibition of cancer cell growth and proliferation. In addition, DCB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
DCB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DCB has some limitations for use in laboratory experiments. It is toxic to humans and animals, and therefore must be handled with care. In addition, its use as a herbicide may limit its availability for use in scientific research.
将来の方向性
There are several future directions for research on DCB. In the field of agriculture, DCB could be further studied for its potential use in controlling the growth of weeds in crops. In the field of cancer research, DCB could be further studied for its potential use in the treatment of various types of cancer. In addition, DCB could be further studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to fully understand the potential applications of DCB in various fields of science.
合成法
DCB can be synthesized by the reaction of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to obtain DCB. The synthesis of DCB is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
科学的研究の応用
DCB has been extensively studied for its potential applications in various fields of science. In the field of agriculture, DCB has been shown to be effective in controlling the growth of weeds without harming the crops. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. DCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
分子式 |
C12H14Cl2N2O2 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-[(E)-ethylideneamino]butanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-15-16-12(17)4-3-7-18-11-6-5-9(13)8-10(11)14/h2,5-6,8H,3-4,7H2,1H3,(H,16,17)/b15-2+ |
InChIキー |
FZFNAOIIJQKDEP-RSSMCMFDSA-N |
異性体SMILES |
C/C=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)